
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique cyclopropene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the reaction of a cyclopropene derivative with a chlorinating agent. One common method is the reaction of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid+SOCl2→(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of reactive chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the cyclopropene ring can lead to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the carbonyl chloride group to the corresponding alcohol.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the cyclopropene ring.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Epoxides: Formed through oxidation reactions.
Scientific Research Applications
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid: The precursor to (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride.
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-ol: The reduced form of the compound.
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-amine: The amide derivative.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group and the strained cyclopropene ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.
Properties
CAS No. |
82555-75-7 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1S)-2-methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-8-7-11(8,10(12)13)9-5-3-2-4-6-9/h2-7H,1H3/t11-/m0/s1 |
InChI Key |
DWOXVFAJIOLRLU-NSHDSACASA-N |
Isomeric SMILES |
CC1=C[C@]1(C2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
CC1=CC1(C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


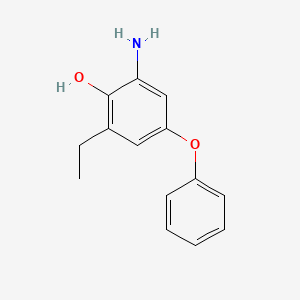
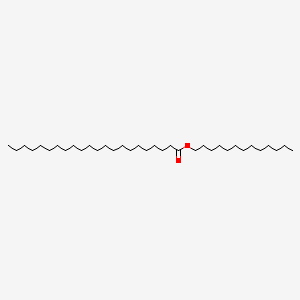


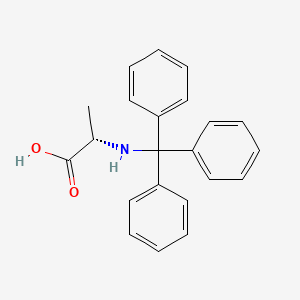
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
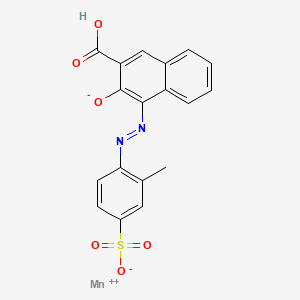
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
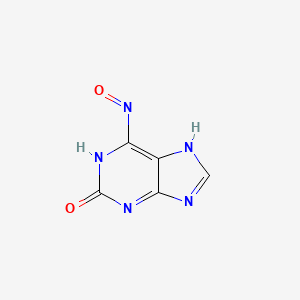
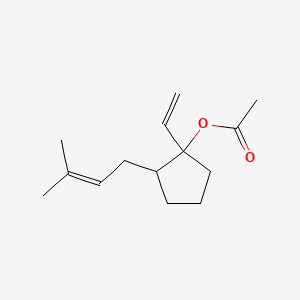
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
